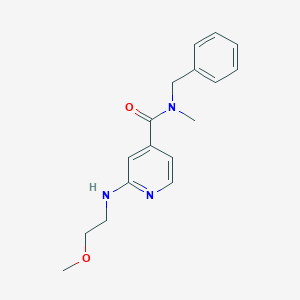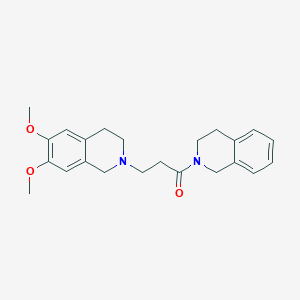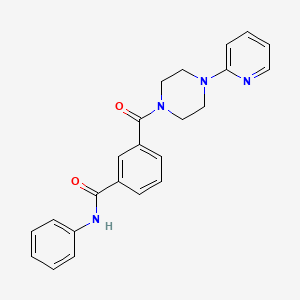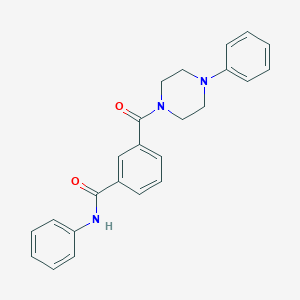
N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide, also known as BME-001, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BME-001 belongs to the class of pyridine carboxamide derivatives and has been studied for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide exerts its pharmacological effects through the inhibition of various signaling pathways involved in inflammation and cancer cell growth. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as downregulate the activity of NF-κB and STAT3 signaling pathways. N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of various diseases. N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide has also been shown to improve mitochondrial function and reduce oxidative damage in brain cells, suggesting its potential use as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide in lab experiments is its high potency and selectivity towards its target molecules. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide in lab experiments is its limited solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide. One potential avenue is to explore its use as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to investigate its potential use in combination therapy with other anti-cancer drugs to enhance their efficacy. Additionally, the development of novel formulations and delivery systems for N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide could improve its bioavailability and therapeutic potential.
Synthesemethoden
N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide is synthesized through a multi-step process involving the reaction of 4-cyanopyridine with benzylamine, followed by N-methylation and N-alkylation with 2-methoxyethylamine. The final product is obtained through purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide has also been studied for its potential use as a neuroprotective agent in Parkinson's disease.
Eigenschaften
IUPAC Name |
N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20(13-14-6-4-3-5-7-14)17(21)15-8-9-18-16(12-15)19-10-11-22-2/h3-9,12H,10-11,13H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAKUSJIRFTFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)




![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)



![N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)
